molecular formula C9H10ClN3 B2737928 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene CAS No. 1823422-95-2

5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene

Cat. No.: B2737928
CAS No.: 1823422-95-2
M. Wt: 195.65
InChI Key: LYFKZCRHQOGULQ-UHFFFAOYSA-N
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Description

5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene: is a complex organic compound characterized by its unique bicyclic structure containing nitrogen and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate triamine precursors under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its unique structure may offer advantages in drug design and delivery.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its properties make it suitable for various applications, including coatings, adhesives, and advanced materials.

Mechanism of Action

The mechanism by which 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 1,4,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene dihydrochloride

  • 5-(methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene

  • 5-(propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene

Uniqueness: 5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene stands out due to its specific chlorine substitution, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-chloro-1,6,8-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-8-2-1-7-9(12-8)11-6-3-4-13(7)5-6/h1-2,6H,3-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFKZCRHQOGULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1NC3=C2C=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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